Embutramide
Overview
Description
Synthesis Analysis
Embutramide is synthesized by the alkylation of (3-Methoxyphenyl)acetonitrile with bromoethane, which gives 2-Ethyl-2-(3-methoxyphenyl)-butanenitrile . Sodium borohydride is then used to reduce the nitrile group to give 2-ethyl-2-(3-methoxyphenyl)butan-1-amine .Molecular Structure Analysis
Embutramide has a molecular formula of C17H27NO3 . Its average mass is 293.401 Da and its monoisotopic mass is 293.199097 Da .Chemical Reactions Analysis
Embutramide is considered an analog of gamma-hydroxybutyrate (GHB) due to its structural similarity to this naturally occurring neurotransmitter . Both HPLC and GC-MS methods effectively identify embutramide in biological specimens, making them suitable for toxicological analysis in both human and veterinary medicine .Physical And Chemical Properties Analysis
Embutramide has a density of 1.0±0.1 g/cm3, a boiling point of 496.7±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 80.5±3.0 kJ/mol and a flash point of 254.2±27.3 °C .Scientific Research Applications
Analytical Methodologies for Embutramide Detection
High-Performance Liquid Chromatography (HPLC) Method
Abe et al. (2004) developed a rapid and sensitive HPLC method for determining Embutramide in human blood, using photodiode-array UV detection. This method is crucial for forensic cases involving accidental intoxication, suicide, or suicide attempts, where Embutramide presence needs confirmation. The method achieved extraction recoveries greater than 83%, with a detection limit of 0.2 mg/L and quantitation limit of 0.6 mg/L, demonstrating excellent linearity and precision (Abe et al., 2004).
Comparison of HPLC and GC-MS Methods
Giorgi et al. (2001) conducted a study comparing HPLC and gas chromatographic-mass spectrometric (GC-MS) methods for identifying Embutramide in biological specimens from different animal species. The research highlighted the importance of these analytical methods in toxicological analysis for forensic reasons, especially in cases of suicide attempts (humans) and malicious intoxications (animals). Both methods were recommended for their good sensitivity and specificity (Giorgi et al., 2001).
Forensic Applications and Case Studies
Case Study of Suicide by Embutramide
The HPLC method developed by Abe et al. (2004) was applied to the first case of suicide by a known quantity of Embutramide after intravenous administration. The study showed a blood concentration of 90 mg/L, allowing the estimation of Embutramide's volume of distribution in humans (1.6 L/kg), providing valuable insights for forensic investigations (Abe et al., 2004).
Distribution of Embutramide in a Suicide Case
Morini et al. (2012) evaluated the distribution of Embutramide and mebezonium iodide in different biological matrices (femoral and cardiac blood, liver, muscle, and vitreous humor) using a chromatographic method. This study provided a simple and sensitive means for the simultaneous determination of Embutramide and mebezonium iodide, offering significant contributions to forensic toxicology (Morini et al., 2012).
Safety And Hazards
Embutramide is a DEA Schedule III controlled substance . It is combustible and harmful if swallowed, in contact with skin, or if inhaled . It may cause serious eye irritation, drowsiness, dizziness, and may damage the unborn child . It may also cause damage to organs such as the nervous system and muscle .
Relevant Papers Several papers have been published on Embutramide. For instance, a paper titled “Embutramide, a Component of Tanax® (T-61) as a New Drug of Abuse?” discusses the potential for Embutramide to be used as a drug of abuse . Another paper, “Determination of embutramide in mammalian tissues”, discusses a procedure developed for identification and quantification of embutramide in tissues and body fluids .
properties
IUPAC Name |
N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-4-17(5-2,13-18-16(20)10-7-11-19)14-8-6-9-15(12-14)21-3/h6,8-9,12,19H,4-5,7,10-11,13H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBMDLOSPKIWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)CCCO)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057654 | |
Record name | Embutramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Embutramide | |
CAS RN |
15687-14-6 | |
Record name | Embutramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15687-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Embutramide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Embutramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01487 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Embutramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Embutramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMBUTRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P4TQG94T1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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